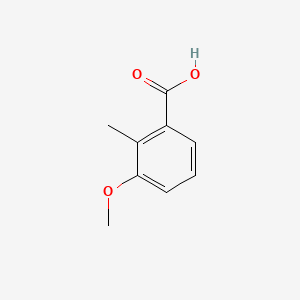

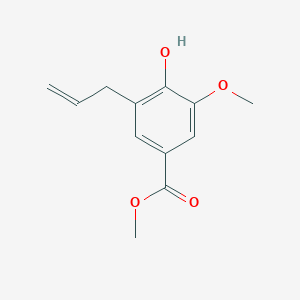

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate (M3AHM) is an organic compound that belongs to the class of benzoates. It is a white crystalline solid with a melting point of around 105-107°C. M3AHM has a variety of applications in the medical and scientific fields due to its unique properties. It has been used in the synthesis of pharmaceuticals, as a preservative, and in the development of new materials. Additionally, it has been studied for its potential as a chemotherapeutic agent.

Wissenschaftliche Forschungsanwendungen

Reactivity and Protective Group Strategies

- Research on the regioselectivity of 3-hydroxyisoxazole-5-esters has shown that O-alkylation is highly favored with various alkylating agents, suggesting that similar reactivity might be expected in compounds like Methyl 3-allyl-4-hydroxy-5-methoxybenzoate. Such reactivity patterns are crucial in synthetic chemistry for designing protective group strategies and synthesizing complex molecules (Riess et al., 1998).

Synthetic Applications

- The synthesis of intermediates for radiolabeled compounds, such as those used in PET imaging, often involves complex transformations. Studies on the synthesis of intermediates for 18F-fallypride highlight the importance of allylation and other modifications, which might be relevant for manipulating Methyl 3-allyl-4-hydroxy-5-methoxybenzoate in synthetic routes (X. Jing, 2004).

Natural Product Derivatives

- Investigation of marine endophytic fungi has led to the isolation of new compounds with structural similarities to Methyl 3-allyl-4-hydroxy-5-methoxybenzoate, demonstrating the diversity of natural product derivatives and their potential biological activities (X. Xia et al., 2011).

Microbial Metabolism

- Studies on the microbial oxidation of aromatic compounds have shown that certain Pseudomonas strains can metabolize methoxybenzoic acids, leading to the production of methanol and other metabolites. This highlights the potential of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate as a substrate in microbial biotransformations (M. Donnelly & S. Dagley, 1980).

Enzymatic Inhibition

- Research on the inhibition of catechol O-methyltransferase by substituted benzoic acids provides insights into how structural modifications can impact biological activity. This could inform the design of enzyme inhibitors or modulators based on the core structure of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate (R. Borchardt et al., 1982).

Eigenschaften

IUPAC Name |

methyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)7-10(15-2)11(8)13/h4,6-7,13H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOAHRWQQSHYDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

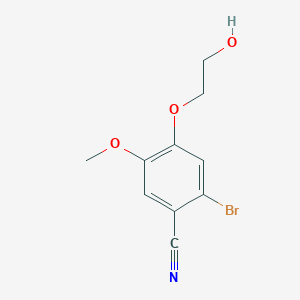

Canonical SMILES |

COC1=CC(=CC(=C1O)CC=C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427952 |

Source

|

| Record name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |

CAS RN |

647854-53-3 |

Source

|

| Record name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.